![molecular formula C20H20ClN3O4 B2666746 Prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-02-5](/img/structure/B2666746.png)
Prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. Pyrimidines can undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different pyrimidine derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent antimicrobial compounds. One study elaborates on the synthesis of novel pyrido[2,3-d]pyrimidines incorporated into different Schiff's bases and enamine derivatives, demonstrating high antimicrobial potency at low concentrations compared to standard drugs. These compounds are highlighted for their ability to act as selective fatty acid synthase type II inhibitors, targeting both bacterial and fungal strains (Sarhan, Soliman, Saleh, & Nofal, 2021) Consensus.
Antitumor and Enzyme Inhibition
Research has explored the potential antitumor activities of pyrido[2,3-d]pyrimidine derivatives. One such study focuses on the synthesis of 5-methyl-5-deaza nonclassical antifolates as inhibitors of dihydrofolate reductases (DHFR) from various pathogens and their evaluation as antitumor agents. These compounds showed promising results against pathogens like Pneumocystis carinii and Toxoplasma gondii, with implications for their use as antitumor agents due to their cytotoxicity to leukemia cells in culture (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993) Consensus.
Synthesis and Chemical Properties
Several studies focus on the synthesis protocols and chemical properties of pyrido[2,3-d]pyrimidine derivatives. For instance, a green approach to the synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives highlights a one-pot, four-component reaction catalyzed by l-Proline. This method emphasizes high yields, operational simplicity, and the avoidance of toxic catalysts and hazardous solvents, underscoring the environmental friendliness of this synthetic route (Yadav, Lim, Kim, & Jeong, 2021) Consensus.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQBIWPNSKUITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Cl)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

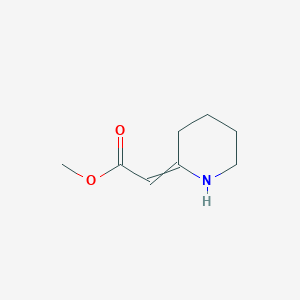
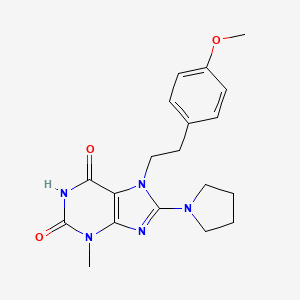
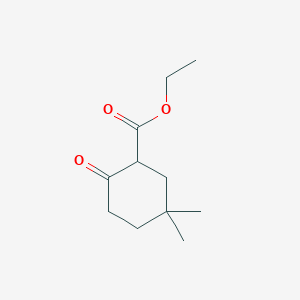
![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
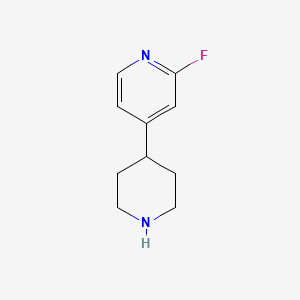
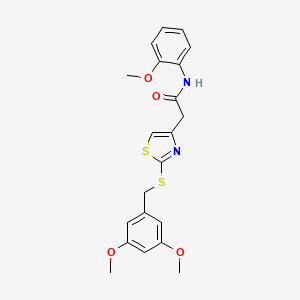
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)
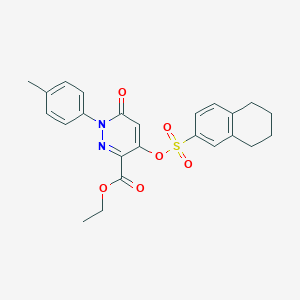

![N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2666680.png)
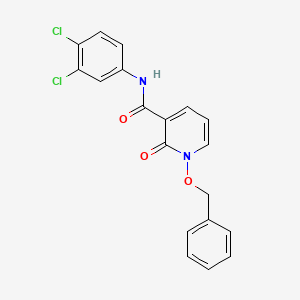
![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)